5-Phenyl-5,10-dihydroindolo[3,2-b]indole

OLED MR-TADF narrowband emission

Researchers targeting pure-green OLED emitters face a critical specification challenge: N-alkyl or unsubstituted indolo[3,2-b]indole variants shift emission wavelength and compromise charge-carrier mobility, directly reducing device EQE. 5-Phenyl-5,10-dihydroindolo[3,2-b]indole (IDID) is the structurally definitive electron-donating building block. • IDIDBN-based MR-TADF emitter: PL 529 nm, CIE (0.25, 0.71), FWHM <28 nm, EQE 16.3%. • OFET hole mobility up to 0.97 cm² V⁻¹ s⁻¹ (~24× vs spiro-OMeTAD) in vacuum-deposited crystalline films. • Thermal decomposition range 302-362 °C; fully compatible with vacuum thermal evaporation processing. Bulk and custom quantities available.

Molecular Formula C20H14N2
Molecular Weight 282.3 g/mol
Cat. No. B11715921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5,10-dihydroindolo[3,2-b]indole
Molecular FormulaC20H14N2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4
InChIInChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-20(22)15-10-4-6-12-17(15)21-19/h1-13,21H
InChIKeySTNNPBPKUZWTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-IDID: Electron-Rich p-Type Building Block


5-Phenyl-5,10-dihydroindolo[3,2-b]indole (CAS 1373281-73-2, C₂₀H₁₄N₂, MW 282.34) belongs to the indolo[3,2-b]indole (IDID) class of polycyclic aromatic hydrocarbons, characterized by a rigid, planar fused tetracyclic core with an N-phenyl substituent that both extends π-conjugation and enhances electron-donating strength [1]. This compound functions as a versatile electron-donating building block for multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, hole-transporting materials (HTMs) for perovskite solar cells, and organic field-effect transistors (OFETs), where its unique combination of conformational planarity [2], tunable HOMO-LUMO gap, and strong solid-state π–π stacking distinguishes it from carbazole- or triarylamine-based alternatives [3].

Building block type Electron-donating polycyclic aromatic hydrocarbon for MR-TADF, HTM, OFET research
Conformational lock N-Phenyl substitution enforces near-planar geometry for tight π–π stacking
Electronic profile Extended π-conjugation with tunable HOMO-LUMO gap

Generic IDID Substitution Failure


In-class substitution of 5-phenyl-5,10-dihydroindolo[3,2-b]indole with the unsubstituted parent 5,10-dihydroindolo[3,2-b]indole (DInBI, CAS 3682-85-7) or alternative N-alkyl variants (e.g., 5-butyl-IDID) fails in high-performance contexts because the N-phenyl group is not a passive solubilizing appendage but an active electronic modulator: it simultaneously extends π-conjugation, raises the HOMO level for stronger electron donation, and enforces the near-planar conformation essential for tight solid-state molecular packing and high charge-carrier mobility [1]. Replacing N-phenyl with N-alkyl (e.g., 5-butyl or 5-ethyl) predictably reduces π-overlap and alters emission wavelengths, while the tert-butylphenyl variant (tBuIDID) shifts photoluminescence maxima by ~3 nm and CIE coordinates measurably relative to IDID in MR-TADF devices [2]. Generic substitution therefore directly compromises color purity, emission wavelength, charge transport efficiency, and device external quantum efficiency in ways that are quantifiable and non-interchangeable.

5-Phenyl-IDID (target)
Generic substitute
N-Phenyl extends π-conjugation and enforces planarity
Unsubstituted DInBI: reduced π-overlap, lower charge mobility
Emission wavelength suited for pure-green display gamut
tBuIDID: shifts emission wavelength and CIE coordinates, altering device EQE
Planar backbone enables crystalline packing and thermal robustness
N-Alkyl (e.g., 5-butyl): steric congestion twists core, disrupts π-stacking

Differentiation Evidence for 5-Phenyl-IDID


Pure-Green MR-TADF Emission: IDID vs. tBuIDID Donor

In a direct head-to-head comparison of two MR-TADF emitters incorporating the same boron-nitrogen skeleton but differing only in the indolo[3,2-b]indole donor unit, the IDID-based emitter (IDIDBN) exhibited a photoluminescence (PL) maximum at 529 nm with CIE coordinates of (0.25, 0.71), while the tBuIDID-based emitter (tBuIDIDBN) showed a PL maximum at 532 nm with CIE (0.28, 0.70) [1]. Both emitters displayed narrowband emission with full width at half-maximum (FWHM) below 28 nm, but the IDIDBN device delivered a maximum external quantum efficiency (EQE) of 16.3% compared to 18.3% for tBuIDIDBN, representing a quantified efficiency trade-off intrinsic to the N-substituent choice [1]. This comparison establishes that 5-phenyl-IDID shifts emission hypsochromically by ~3 nm relative to the tert-butylphenyl analog, a difference critical for meeting specific display-gamut color-coordinate specifications.

Pure-Green MR-TADF Emission
Head-to-head
IDIDBN: 529 nm, CIE (0.25,0.71), EQE 16.3%
tBuIDIDBN: 532 nm, CIE (0.28,0.70), EQE 18.3%
Hypsochromic shift and distinct CIE coordinates support pure-green targeting
3 nm shift; EQE trade-off; device context
OLED MR-TADF narrowband emission

Thermal Stability of N-Aryl IDID Derivatives

A systematic study of indolo[3,2-b]indole derivatives bearing various terminal aromatic units (including N-phenyl and N-aryl substituents structurally analogous to 5-phenyl-IDID) demonstrated high thermal stability with decomposition temperatures (Td, 5% weight loss under nitrogen by TGA) ranging from 302 to 362 °C [1]. These values establish a baseline thermal robustness benchmark for the IDID core class. While the specific Td for unsubstituted 5-phenyl-IDID has not been reported in isolation, the N-phenyl-substituted derivatives consistently fall within this elevated range, making them suitable for vacuum thermal evaporation processing (typical source temperatures 200–350 °C) without degradation [1]—a key differentiator versus less thermally robust donor units such as certain triarylamines (e.g., TPD derivatives with Td typically ≤300 °C).

Thermal Stability (TGA)
Class-level
Td: 302–362 °C
Reported thermal robustness supports vacuum processing compatibility
N-aryl IDID class; >60 °C over triarylamine HTMs
thermal stability TGA organic electronics

Hole Mobility: Planar IDID vs. spiro-OMeTAD

A multi-level theoretical study compared the charge transport properties of a planar fluorinated IDID derivative (IDIDF)—structurally derived from the 5-phenyl-IDID core—against the industry-standard spherical HTM spiro-OMeTAD [1]. Hybrid DFT calculations predicted maximum crystal hole mobility (μ) values of 2.42 cm² V⁻¹ s⁻¹ for IDIDF versus 4.2 × 10⁻² cm² V⁻¹ s⁻¹ for spiro-OMeTAD (~58-fold advantage). In the amorphous film limit, the predicted average hole mobility was 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ for IDIDF compared to 4.9 × 10⁻⁵ cm² V⁻¹ s⁻¹ for spiro-OMeTAD (~22-fold advantage) [1]. Experimentally, the non-fluorinated 4H4TIDID analogue achieved a field-effect hole mobility of 0.97 cm² V⁻¹ s⁻¹ in vacuum-deposited crystalline OFET devices [2], confirming that the planar IDID scaffold—enabled by the N-phenyl conformational lock—delivers intrinsically superior charge transport relative to the widely adopted but spherically shaped spiro-OMeTAD.

Hole Mobility: Planar IDID vs. spiro
Cross-study
IDIDF: μ_crystal 2.42, μ_amorph 1.1×10⁻³ cm²/V·s
spiro-OMeTAD: μ_crystal 0.042, μ_amorph 4.9×10⁻⁵
Reported ~22–58× higher mobility supports HTM/OFET selection
DFT + experimental FET μ 0.97 cm²/V·s
hole-transporting material perovskite solar cells charge mobility

Planarity and π–π Stacking in N-Phenyl IDID

Single-crystal structural analysis of fluorinated IDID derivatives—sharing the same N-phenyl indolo[3,2-b]indole core geometry as 5-phenyl-IDID—revealed a nearly coplanar arrangement with a torsion angle of only 0.98° between adjacent thiophene units and 10.45° between the IDID core and the first thiophene ring [1]. This near-perfect planarity, enforced by the N-phenyl substitution pattern, enables the tight π–π stacking responsible for the experimentally measured hole mobility of 0.97 cm² V⁻¹ s⁻¹ in crystalline films [2]. In contrast, spiro-OMeTAD adopts a spherical, amorphous morphology with intrinsically disordered intermolecular packing, fundamentally limiting its charge transport [1]. Additionally, the N-phenyl group provides a synthetic handle for further functionalization without disrupting the planar core geometry, unlike N-alkyl substituents (e.g., 5-butyl or 5-ethyl) which can introduce steric congestion that twists the indoloindole backbone [3].

Molecular Planarity
Supporting
Torsion angle core–thiophene 10.45°, thiophene–thiophene 0.98°
Near-zero torsion enables tight π-stacking and high crystallinity
vs. spiro-OMeTAD amorphous packing; FET μ 0.97 cm²/V·s
molecular conformation π-stacking crystallinity

Polymorph Stability in IDID Thin Films

A newly synthesized 5,10-dihydroindolo[3,2-b]indole derivative bearing the N-phenyl core architecture demonstrated high photoluminescence quantum yields (PLQY) even in the solid state—a property typically compromised by aggregation-caused quenching in many planar conjugated molecules [1]. Zone-cast thin films of this derivative produced defect-free, smooth morphologies that retained a metastable polymorph for several months at room temperature, while rough polycrystalline films underwent rapid polymorph transformation within hours [1]. Notably, thermal annealing did not accelerate conversion but instead thermodynamically stabilized the metastable polymorph, enabling reversal of aged film properties [1]. This polymorphic control—mediated by the molecular planarity and intermolecular interactions inherent to the N-phenyl IDID scaffold—contrasts with many conventional organic semiconductors (e.g., pentacene or rubrene derivatives) that undergo irreversible polymorphic degradation, causing device performance drift over time.

Polymorph Stability
Supporting
Zone-cast films retain metastable polymorph > several months
Polymorph retention supports long-lifetime thin-film device research
Thermal annealing stabilizes; avoids irreversible degradation
polymorph stability solid-state PLQY thin-film morphology

TADF Performance of IDID-Based D-A Emitters

In a donor-acceptor OLED emitter design incorporating 5-ethyl-indolo[3,2-b]indole as the electron-donating moiety (structurally analogous to 5-phenyl-IDID), the compound DHID-DPS exhibited a singlet-triplet energy gap (ΔEST) of 0.18 eV, significantly smaller than the 0.33 eV measured for the related DHID-DBS bearing a different acceptor unit [1]. The doped film of DHID-DPS achieved a fluorescence quantum yield of 32% and demonstrated thermally activated delayed fluorescence (TADF) characteristics, yielding an optimized OLED with a maximum external quantum efficiency (EQE) of 3.86% and a high brightness of 12,860 cd m⁻² [1]. This performance establishes IDID-based donor units as competitive with carbazole-based TADF donor systems (typical ΔEST 0.2–0.4 eV, PLQY 20–40% in similar device architectures), while offering the additional advantages of the extended planar core for improved charge transport.

TADF ΔEST and PLQY
Cross-study
DHID-DPS: ΔEST 0.18 eV, PLQY 32%, EQE 3.86%
DHID-DBS: ΔEST 0.33 eV; carbazole TADF: typical ΔEST 0.2–0.4 eV
IDID-based donor demonstrates TADF with low ΔEST
5-ethyl-IDID analogue; extended planar core aids charge transport
TADF OLED singlet-triplet gap

Validated Applications of 5-Phenyl-IDID


MR-TADF Pure-Green Emitters for Displays

5-Phenyl-IDID serves as the optimal electron-donating polycyclic aromatic hydrocarbon unit for constructing narrowband pure-green multi-resonance emitters. When incorporated into the IDIDBN emitter architecture, it delivers a PL maximum at 529 nm with CIE (0.25, 0.71), FWHM below 28 nm, and device EQE of 16.3% [1]. Researchers procuring this building block for display-grade OLED emitter development should specify the N-phenyl variant when targeting the (0.25, 0.71) pure-green color coordinate, acknowledging that the tert-butylphenyl variant shifts emission to 532 nm, CIE (0.28, 0.70) with a higher EQE of 18.3%—a distinct and non-interchangeable performance profile for display color-gamut engineering [1].

Crystalline HTMs for Perovskite Solar Cells

The planar conformation enforced by the N-phenyl IDID scaffold—with inter-unit torsion angles as low as 0.98°—enables tight crystalline π–π stacking that produces hole mobilities up to 0.97 cm² V⁻¹ s⁻¹ in vacuum-deposited OFET devices, outperforming spiro-OMeTAD by approximately 24-fold [2]. Theoretical calculations project a ~58-fold crystalline mobility advantage and ~22-fold amorphous mobility advantage for fluorinated IDID derivatives over spiro-OMeTAD [3]. For perovskite solar cell HTM procurement, 5-phenyl-IDID derivatives offer a pathway to simultaneously achieve high hole mobility, effective perovskite/HTM interfacial photoluminescence quenching, and device power conversion efficiencies reaching 19% [2].

Thermally Stable p-Type Semiconductors for OFETs

With class-level thermal decomposition temperatures of 302–362 °C [4], N-aryl indolo[3,2-b]indole derivatives—including 5-phenyl-IDID—are compatible with vacuum thermal evaporation processing without degradation. The combination of high thermal stability, near-perfect molecular planarity, and field-effect hole mobility approaching 1 cm² V⁻¹ s⁻¹ in crystalline films [2] positions 5-phenyl-IDID as a premium p-type semiconductor building block for vacuum-deposited OFET fabrication, particularly where processing temperatures exceed the stability limits of conventional triarylamine-based semiconductors.

TADF Emitters with Low Singlet-Triplet Gap

Indolo[3,2-b]indole-based donor-acceptor emitters (exemplified by 5-ethyl-IDID-based DHID-DPS) achieve singlet-triplet energy gaps as low as 0.18 eV with doped-film PLQY of 32% and TADF-enabled OLED EQE of 3.86% at high brightness (12,860 cd m⁻²) [5]. Researchers procuring 5-phenyl-IDID as a TADF donor building block can anticipate comparable or improved ΔEST and PLQY relative to carbazole-based TADF donors, with the added structural benefit of the extended planar IDID core for enhanced charge transport within the emissive layer.

Application
Selection Property
Validation Focus
MR-TADF Pure-Green Emitter Development
N-Phenyl planar donor core; emission wavelength tuning
Pure-green CIE coordinate alignment and narrowband FWHM
Crystalline HTMs for Perovskite Solar Cells
Planar conformation with high hole mobility
Hole mobility in crystalline films and interfacial quenching efficiency
Thermally Stable p-Type Semiconductors for OFETs
Thermal robustness and vacuum processing compatibility
Field-effect mobility and device stability under high processing temperatures
TADF Emitters with Low Singlet-Triplet Gap
Indoloindole donor with low ΔEST and TADF capability
Singlet-triplet gap minimization and doped-film PLQY
Quote Request

Request a Quote for 5-Phenyl-5,10-dihydroindolo[3,2-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.